Tert-butyl 8-(3-aminopropoxy)-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
Tert-butyl 8-(3-aminopropoxy)-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tert-butyl ester group, an aminopropoxy side chain, and a dihydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(3-aminopropoxy)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the dihydroquinoline core: This can be achieved through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the aminopropoxy side chain: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 3-aminopropanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-(3-aminopropoxy)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The aminopropoxy side chain can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and tosylates.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of tert-butyl 8-(3-aminopropoxy)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can interfere with signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-(3-aminopropoxy)-3,4-dihydroquinoline-1(2H)-carboxylate: shares structural similarities with other quinoline derivatives such as chloroquine and quinine.
Tert-butyl 3-(3-aminopropoxy)propanoate: is another compound with a tert-butyl ester group and an aminopropoxy side chain.
Uniqueness
- The presence of the dihydroquinoline core and the aminopropoxy side chain allows for versatile chemical modifications and potential applications in various fields .
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H26N2O3 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl 8-(3-aminopropoxy)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-5-8-13-7-4-9-14(15(13)19)21-12-6-10-18/h4,7,9H,5-6,8,10-12,18H2,1-3H3 |
InChI Key |
PQNDXXNWHKWINN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)OCCCN |
Origin of Product |
United States |
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